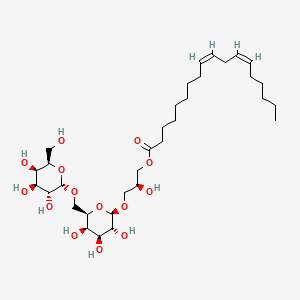

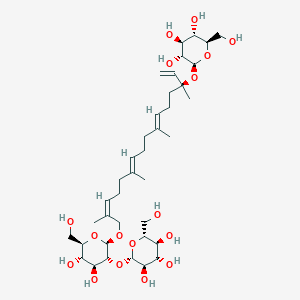

Lyciumoside II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lyciumoside II is a diterpene glycoside that is 20-hydroxygeranyllinalool substituted carrying beta-D-glucosyl and beta-D-glucosyl-(1->2)-beta-D-glucosyl residues at position O-3 and O-20 respectively. It has a role as a plant metabolite. It is a diterpene glycoside, a beta-D-glucoside and a sophoroside. It derives from a geranyllinalool.

Aplicaciones Científicas De Investigación

Liver Protection and Hepatotoxicity Prevention : Lycium barbarum polysaccharides, a component related to Lyciumoside II, have been shown to protect against hepatic necrosis and oxidative stress induced by chemical toxins, suggesting potential use in preventing liver diseases (Xiao et al., 2012).

Nutritional and Medicinal Potential : Lycium, which contains this compound, has a history of use in traditional medicine for anti-aging, improving eyesight, and nourishing the liver and kidneys. Modern research supports these uses, particularly highlighting the role of polysaccharides and other compounds in Lycium (Yao et al., 2018).

Antioxidant Activity : Studies indicate that Lycium ruthenicum, a plant rich in this compound, plays a significant role in anti-oxidation due to its high level of phenolic compounds, which are crucial for pharmaceutical applications (Chen et al., 2018).

Muscle Endurance Improvement : An extract of Lycium barbarum, related to this compound, has been shown to enhance muscle endurance by increasing the proportion of type IIa oxidative muscle fibers, suggesting its potential use in improving muscle fitness (Meng et al., 2020).

Quality Assessment of Lycium Products : A study focused on the quality assessment of commercial Lycium berries, including analysis of bio-active analytes like this compound, to ensure the efficacy of these products in traditional Chinese medicine (Jarouche et al., 2019).

Anti-inflammatory Effects : Lycium Fruit water extract, which includes this compound, has been found to have anti-inflammatory effects in macrophage cells, suggesting its potential therapeutic application in inflammatory diseases (Oh et al., 2012).

Neuroprotection : Lycium barbarum polysaccharides, associated with this compound, have been demonstrated to have neuroprotective effects, including protection against β-amyloid peptide toxicity in neuronal cell cultures (Ho et al., 2007).

Potential in Treating Diabetes : Lycium barbarum polysaccharides have shown potential in treating type 2 diabetes, demonstrating hypoglycemic and lipid-lowering activity in patients (Cai et al., 2015).

Muscle Differentiation and Mitochondrial Biogenesis : Lycium chinense and its active compound, betaine, have been found to enhance muscle differentiation and mitochondrial biogenesis, indicating potential benefits for skeletal muscle function (Ma et al., 2019).

Propiedades

Fórmula molecular |

C38H64O17 |

|---|---|

Peso molecular |

792.9 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2Z,6E,10E,14S)-2,6,10,14-tetramethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C38H64O17/c1-6-38(5,55-36-33(49)30(46)27(43)24(17-40)52-36)15-9-14-21(3)11-7-10-20(2)12-8-13-22(4)19-50-37-34(31(47)28(44)25(18-41)53-37)54-35-32(48)29(45)26(42)23(16-39)51-35/h6,10,13-14,23-37,39-49H,1,7-9,11-12,15-19H2,2-5H3/b20-10+,21-14+,22-13-/t23-,24-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-/m1/s1 |

Clave InChI |

QAUYGCMOBFCRSP-ZEBUDOFZSA-N |

SMILES isomérico |

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/CC/C=C(/C)\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canónico |

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C)CCC=C(C)COC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B1250386.png)

![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)